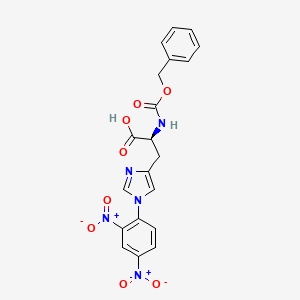

(S)-2-(((Benzyloxy)carbonyl)amino)-3-(1-(2,4-dinitrophenyl)-1H-imidazol-4-yl)propanoic acid

Beschreibung

This compound is a chiral amino acid derivative featuring a benzyloxycarbonyl (Z)-protected amine, a 2,4-dinitrophenyl-substituted imidazole ring, and a propanoic acid backbone in the S-configuration. Its structural complexity suggests applications in medicinal chemistry, peptide synthesis, or as a chromophore for labeling .

Eigenschaften

IUPAC Name |

(2S)-3-[1-(2,4-dinitrophenyl)imidazol-4-yl]-2-(phenylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N5O8/c26-19(27)16(22-20(28)33-11-13-4-2-1-3-5-13)8-14-10-23(12-21-14)17-7-6-15(24(29)30)9-18(17)25(31)32/h1-7,9-10,12,16H,8,11H2,(H,22,28)(H,26,27)/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHVOUAVUVLSUDB-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CC2=CN(C=N2)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)N[C@@H](CC2=CN(C=N2)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N5O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10470457 | |

| Record name | n-cbz-nim-dnp-l-histidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10470457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

455.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63013-46-7 | |

| Record name | n-cbz-nim-dnp-l-histidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10470457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Protection of the Histidine Amino Group

The initial step in the synthesis involves the protection of the α-amino group of L-histidine to prevent unwanted side reactions during subsequent functionalization. This is achieved by introducing the benzyloxycarbonyl (Z) protecting group:

- Reagents: Benzyloxycarbonyl chloride (Cbz-Cl)

- Conditions: The reaction is typically carried out in an aqueous basic medium, often using sodium bicarbonate or sodium carbonate as the base to neutralize the generated hydrochloric acid.

- Mechanism: The nucleophilic amino group attacks the electrophilic carbonyl carbon of Cbz-Cl, forming the carbamate linkage and releasing HCl, which is neutralized by the base.

- Outcome: Formation of N-Cbz-L-histidine, which is stable under mild acidic and basic conditions and suitable for further modification.

Introduction of the 2,4-Dinitrophenyl Group on the Imidazole Ring

The next critical step is the selective substitution of the imidazole ring of the protected histidine with the 2,4-dinitrophenyl (Dnp) group:

- Reagents: 2,4-Dinitrofluorobenzene (DNFB) or 2,4-dinitrochlorobenzene as electrophilic aromatic substitution agents. DNFB is preferred for its reactivity and selectivity.

- Conditions: The reaction is typically performed in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at controlled temperatures (0–25 °C) to avoid side reactions.

- Mechanism: The nucleophilic nitrogen on the imidazole ring attacks the electrophilic aromatic ring of DNFB, displacing the fluorine atom and forming the 2,4-dinitrophenyl-substituted imidazole.

- Selectivity: The reaction is selective for the imidazole nitrogen due to its nucleophilicity and the electron-deficient nature of the dinitrophenyl ring.

- Outcome: Formation of N-(2,4-dinitrophenyl)-N-Cbz-L-histidine derivative.

Purification and Characterization

- Purification: The crude product is purified by preparative high-performance liquid chromatography (HPLC) or recrystallization from suitable solvents to achieve ≥95% purity.

- Characterization: Confirmed by nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and elemental analysis. The presence of the Z group and Dnp substitution is verified by characteristic chemical shifts and mass fragments.

Summary Table of Preparation Steps

| Step | Process Description | Reagents/Conditions | Outcome/Product |

|---|---|---|---|

| 1 | Protection of histidine amino group | Benzyloxycarbonyl chloride, NaHCO3, aqueous medium | N-Cbz-L-histidine |

| 2 | Introduction of 2,4-dinitrophenyl group | 2,4-Dinitrofluorobenzene, DMF/DMSO, 0–25 °C | N-(2,4-dinitrophenyl)-N-Cbz-L-histidine |

| 3 | Purification and characterization | Preparative HPLC or recrystallization | Pure (S)-2-(((Benzyloxy)carbonyl)amino)-3-(1-(2,4-dinitrophenyl)-1H-imidazol-4-yl)propanoic acid |

Research Findings and Optimization

- Yield Optimization: Reaction yields are optimized by controlling temperature and stoichiometry, typically achieving yields above 70% for the Dnp substitution step.

- Reaction Monitoring: Thin-layer chromatography (TLC) and HPLC are used to monitor reaction progress and purity.

- Scale-Up Considerations: Industrial synthesis employs automated peptide synthesizers for the protection step and continuous flow reactors for the Dnp substitution to enhance reproducibility and throughput.

- Stability: The Z protecting group confers stability to the amino acid during the Dnp substitution and subsequent handling, preventing racemization and side reactions.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-2-(((Benzyloxy)carbonyl)amino)-3-(1-(2,4-dinitrophenyl)-1H-imidazol-4-yl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The benzyloxycarbonyl group can be oxidized to form a carboxylic acid.

Reduction: The nitro groups on the dinitrophenyl moiety can be reduced to amines.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

Oxidation: Formation of carboxylic acids.

Reduction: Formation of amines.

Substitution: Formation of substituted imidazole derivatives.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

-

Synthesis of Antitumor Agents :

- (S)-2-(((Benzyloxy)carbonyl)amino)-3-(1-(2,4-dinitrophenyl)-1H-imidazol-4-yl)propanoic acid serves as a key intermediate in the synthesis of potent antitumor agents like docetaxel and cabazitaxel. These compounds are used in chemotherapy for treating various cancers, including breast and lung cancer .

- Biological Activity :

- Enzyme Inhibition :

Case Study 1: Synthesis of Docetaxel

A study detailed the synthesis process of docetaxel using (S)-2-(((Benzyloxy)carbonyl)amino)-3-(1-(2,4-dinitrophenyl)-1H-imidazol-4-yl)propanoic acid as an intermediate. The research highlighted improved yields and purity through optimized reaction conditions involving simple reagents and straightforward purification steps .

Case Study 2: Biological Evaluation

In another research effort, derivatives of the compound were evaluated for their cytotoxicity against various cancer cell lines. The results demonstrated that modifications to the imidazole ring significantly enhanced cytotoxic activity, indicating potential for further development into therapeutic agents .

Table: Comparison of Biological Activities

Wirkmechanismus

The mechanism of action of (S)-2-(((Benzyloxy)carbonyl)amino)-3-(1-(2,4-dinitrophenyl)-1H-imidazol-4-yl)propanoic acid involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activity. The dinitrophenyl group can participate in electron transfer reactions, affecting redox processes. The benzyloxycarbonyl group can be hydrolyzed, releasing active intermediates that interact with biological targets.

Vergleich Mit ähnlichen Verbindungen

Biologische Aktivität

(S)-2-(((Benzyloxy)carbonyl)amino)-3-(1-(2,4-dinitrophenyl)-1H-imidazol-4-yl)propanoic acid is a compound of interest due to its potential biological activities. This article explores its synthesis, structure, and biological effects, supported by case studies and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

- Molecular Formula : C₁₄H₁₈N₄O₄

- Molecular Weight : 318.32 g/mol

The structure includes a benzyloxycarbonyl group and a dinitrophenyl-substituted imidazole, which may contribute to its biological activity.

Synthesis

The synthesis of (S)-2-(((Benzyloxy)carbonyl)amino)-3-(1-(2,4-dinitrophenyl)-1H-imidazol-4-yl)propanoic acid typically involves several steps including:

- Formation of the benzyloxycarbonyl group .

- Coupling with the dinitrophenyl-substituted imidazole .

- Purification through chromatography .

Antimicrobial Properties

Research indicates that compounds similar to (S)-2-(((Benzyloxy)carbonyl)amino)-3-(1-(2,4-dinitrophenyl)-1H-imidazol-4-yl)propanoic acid exhibit significant antimicrobial activity. A study demonstrated that derivatives showed effective inhibition against various bacterial strains, suggesting potential as antimicrobial agents .

Anticancer Activity

The compound's structure suggests potential anticancer properties. In vitro studies have shown that related compounds can induce apoptosis in cancer cells through mechanisms involving the activation of caspases and modulation of cell cycle regulators .

Enzyme Inhibition

(S)-2-(((Benzyloxy)carbonyl)amino)-3-(1-(2,4-dinitrophenyl)-1H-imidazol-4-yl)propanoic acid has been investigated for its ability to inhibit specific enzymes. For instance, it may act as an inhibitor of proteases involved in cancer progression, thereby hindering tumor growth .

Case Studies

The biological activity of (S)-2-(((Benzyloxy)carbonyl)amino)-3-(1-(2,4-dinitrophenyl)-1H-imidazol-4-yl)propanoic acid is hypothesized to involve:

- Interaction with cellular receptors : The dinitrophenyl group may facilitate binding to specific receptors on cell membranes.

- Modulation of signaling pathways : The compound could influence pathways related to apoptosis and cell proliferation.

Q & A

Basic Research Questions

Q. What are the recommended synthetic strategies for preparing this compound, and how can intermediates be validated?

- Answer : Synthesis involves sequential protection of the amino acid backbone and functionalization of the imidazole ring. A common approach uses benzyloxycarbonyl (Cbz) protection for the amino group, followed by coupling with a 2,4-dinitrophenyl-activated imidazole derivative. Key intermediates, such as the succinimidyl ester of the Cbz-protected amino acid, should be monitored via HPLC or LC-MS to confirm coupling efficiency and purity. For example, structurally related compounds employ active esters (e.g., succinimidyl) to stabilize reactive intermediates during amide bond formation .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Answer : The compound poses risks of skin/eye irritation (Category 2/2A) and respiratory toxicity (Category 3). Mandatory precautions include:

- Use of nitrile gloves, goggles, and lab coats.

- Operations in a fume hood to avoid dust/aerosol inhalation.

- Storage in a cool, dry environment (-20°C) with desiccants to prevent hydrolysis.

- Emergency measures: Flush eyes/skin with water for 15 minutes and seek medical attention if exposed .

Q. How is the compound characterized spectroscopically, and what are its critical spectral markers?

- Answer : Key characterization methods:

- NMR : The imidazole proton signals (δ 7.5–8.5 ppm) and dinitrophenyl aromatic protons (δ 8.5–9.0 ppm) are diagnostic.

- IR : Stretching vibrations for C=O (Cbz: ~1700 cm⁻¹) and NO₂ (dinitrophenyl: ~1520, 1340 cm⁻¹).

- UV-Vis : Strong absorbance at ~350 nm due to the dinitrophenyl chromophore .

Advanced Research Questions

Q. How can researchers address discrepancies in NMR or mass spectrometry data during structural elucidation?

- Answer : Contradictions may arise from impurities, tautomerism (imidazole ring), or stereochemical heterogeneity. Strategies include:

- Computational validation : Compare experimental NMR shifts with density functional theory (DFT) predictions.

- Tandem MS : Fragmentation patterns help distinguish regioisomers (e.g., 4- vs. 5-imidazole substitution).

- Chiral HPLC : Confirm enantiomeric purity of the (S)-configured amino acid backbone .

Q. What factors influence the compound’s stability in biological assays, and how can degradation be mitigated?

- Answer : Stability challenges include:

- pH sensitivity : Degrades rapidly in acidic conditions (e.g., gastric pH) due to imidazole ring protonation.

- Light sensitivity : The dinitrophenyl group undergoes photolysis; store in amber vials.

- Optimization : Use buffered solutions (pH 7.4) for in vitro studies and lyophilize for long-term storage .

Q. What mechanistic insights govern the compound’s reactivity in peptide coupling or bioconjugation?

- Answer : The Cbz group acts as a temporary protecting group, removable via hydrogenolysis (H₂/Pd-C). The dinitrophenyl moiety can serve as a UV-active tag for tracking conjugation efficiency. For bioconjugation, the imidazole nitrogen may coordinate metal catalysts (e.g., palladium in cross-coupling reactions) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.